4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine is a complex organic compound that features a thiazole ring fused with a pyridine ring, substituted with ethyl and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, under an inert atmosphere of nitrogen or argon.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to reduce costs and improve yields. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of less toxic reagents and solvents can be prioritized to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce the corresponding alcohols.
Scientific Research Applications
4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine
- 1-Ethyl-4-ethynylbenzene
- 1-(2-Ethylphenyl)-4-(2-(3,4,5-trimethoxyphenyl)ethyl)piperazin-4-ium chloride
Uniqueness
4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine is unique due to the presence of both a thiazole and a pyridine ring, which imparts distinct electronic properties. The fluorine substitution further enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various chemical and biological applications .
Properties
CAS No. |
365430-80-4 |
---|---|
Molecular Formula |
C18H17FN2S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-ethyl-4-(3-ethylphenyl)-5-(2-fluoropyridin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C18H17FN2S/c1-3-12-6-5-7-13(10-12)17-18(22-16(4-2)21-17)14-8-9-20-15(19)11-14/h5-11H,3-4H2,1-2H3 |
InChI Key |
BAQIKZMJSAVCPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C2=C(SC(=N2)CC)C3=CC(=NC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.